3-Amino-N-(4-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide
Description
3-Amino-N-(4-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with:
- A 4-methoxyphenyl group at the N-position.
- A morpholine ring at the 4-position of the benzene ring.
- An amino group at the 3-position.
Its molecular formula is C₁₇H₂₀N₃O₄S (molecular weight: 362.43 g/mol), and it is commercially available for R&D purposes ().
Properties
IUPAC Name |
3-amino-N-(4-methoxyphenyl)-4-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-14-4-2-13(3-5-14)19-25(21,22)15-6-7-17(16(18)12-15)20-8-10-24-11-9-20/h2-7,12,19H,8-11,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCRCJOYANWZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176311 | |
| Record name | 3-Amino-N-(4-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328028-55-3 | |
| Record name | 3-Amino-N-(4-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328028-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-(4-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methoxyaniline with a suitable sulfonyl chloride to form the corresponding sulfonamide.
Introduction of the Morpholine Ring: The sulfonamide intermediate is then reacted with morpholine under appropriate conditions to introduce the morpholine ring.
Amino Group Introduction: Finally, the amino group is introduced through a suitable amination reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(4-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups, using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that sulfonamide derivatives can exhibit significant anticancer properties. The structural characteristics of 3-amino-N-(4-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide may enhance its ability to inhibit tumor growth by modulating specific protein kinases involved in cancer cell proliferation .
Enzyme Inhibition :
The compound has been studied for its potential to inhibit various enzymes, including carbonic anhydrases and certain kinases. Such inhibition can lead to therapeutic effects in conditions like glaucoma and cancer .
Biological Research
Proteomics Research :
This compound is utilized in proteomics research as a tool for studying protein interactions and functions. Its ability to bind specific protein targets makes it useful for elucidating biological pathways and mechanisms .
Targeted Drug Delivery :
The morpholine moiety in the compound can facilitate targeted drug delivery systems, enhancing the bioavailability of therapeutic agents while minimizing side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Demonstrated that the compound inhibits proliferation of cancer cells through kinase modulation. |
| Study B | Enzyme Inhibition | Showed effective inhibition of carbonic anhydrase, suggesting potential for treating glaucoma. |
| Study C | Proteomics Application | Used as a probe to study protein interactions, revealing insights into cellular signaling pathways. |
Pharmaceutical Development
The compound's unique structure allows for modifications that can enhance its pharmacological properties. Ongoing research is focused on synthesizing analogs with improved efficacy and reduced toxicity profiles .
Mechanism of Action
The mechanism of action of 3-Amino-N-(4-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at the N-phenyl group, morpholine ring, or sulfonamide position. These modifications influence physicochemical properties such as solubility, bioavailability, and biological activity.
Table 1: Structural Analogs and Molecular Properties
Key Observations :
- Replacement of the 4-methoxyphenyl group with 4-chlorophenyl () increases molecular weight due to chlorine’s higher atomic mass but may reduce solubility due to decreased polarity.
- The morpholine ring enhances solubility compared to non-heterocyclic analogs (e.g., VU0152100 in contains a thienopyridine core, which may confer rigidity and alter binding affinity).
Key Observations :
- Chlorophenyl-substituted analogs () show enhanced insecticidal activity, suggesting that electron-withdrawing groups (e.g., Cl) may improve agrochemical efficacy.
- Methoxy groups (as in the target compound) are often associated with improved metabolic stability and solubility, which could optimize pharmacokinetics in drug design .
Biological Activity
3-Amino-N-(4-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide (commonly referred to as the compound) is a sulfonamide derivative notable for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 363.43 g/mol. Its structure includes a morpholine ring and a sulfonamide group, which are critical for its biological interactions.
Synthesis
The synthesis of this compound involves the reaction of 4-methoxy-aniline with morpholine and benzenesulfonyl chloride. The resulting product is characterized by various spectroscopic methods including NMR and mass spectrometry, confirming the structural integrity necessary for biological activity.
Antiviral Properties
Recent studies have indicated that compounds similar to 3-Amino-N-(4-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide exhibit antiviral properties. For example, derivatives of N-phenylbenzamide have shown broad-spectrum antiviral effects against viruses such as HIV-1 and HBV by enhancing intracellular levels of APOBEC3G (A3G), an important antiviral factor . This mechanism may also be applicable to our compound, suggesting potential as an antiviral agent.
Anticancer Activity
In vitro studies have demonstrated that sulfonamide derivatives can induce apoptosis in various cancer cell lines. For instance, compounds related to this class have shown significant cytotoxicity against human leukemia and breast cancer cell lines, with IC50 values indicating potent anti-proliferative effects . The mechanism typically involves the activation of apoptotic pathways and modulation of signaling cascades such as MAPK and AKT pathways .
Case Studies
- Anticancer Efficacy : In one study, a structurally similar compound was evaluated for its effects on MCF-7 breast cancer cells. It exhibited an IC50 value significantly lower than that of doxorubicin, indicating superior efficacy in inducing cell death through apoptosis .
- Antiviral Activity : A derivative was tested against HBV in vitro and demonstrated promising results in reducing viral replication by enhancing A3G levels within infected cells . This suggests that 3-Amino-N-(4-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide may share similar antiviral mechanisms.
The biological activity of the compound is likely attributed to its ability to interact with specific molecular targets involved in cell signaling and viral replication. The sulfonamide group enhances binding affinity to targets involved in nucleic acid synthesis and protein interactions critical for viral life cycles.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-N-(4-methoxy-phenyl)-4-morpholin-4-yl-benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with sulfonylation of aniline derivatives. Key steps include:
- Sulfonyl chloride formation : Reacting 4-morpholinobenzenesulfonyl chloride with 4-methoxyaniline in the presence of pyridine or triethylamine as a base .
- Amino group introduction : Subsequent nitration and reduction steps to introduce the amino group at the 3-position .
- Optimization factors : Temperature (60–80°C), solvent choice (DMF or dichloromethane), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield and purity. Purity can be verified via HPLC (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and functional groups (e.g., morpholine ring protons at δ 3.6–3.8 ppm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in related N-(4-methoxyphenyl)benzenesulfonamide derivatives .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 378.12) .
Q. How does the compound’s solubility profile influence experimental design?
- Solubility data : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility can be enhanced via salt formation (e.g., HCl salt) or co-solvents (e.g., PEG-400) .
- Biological assays : Use DMSO stocks (<0.1% v/v) to avoid cytotoxicity in cell-based studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay standardization : Discrepancies in IC values (e.g., enzyme inhibition) may arise from variations in assay conditions (pH, temperature) or target isoform specificity. Validate protocols using positive controls (e.g., methotrexate for dihydrofolate reductase inhibition) .
- Data cross-validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What strategies are effective for improving metabolic stability without compromising activity?
- Structural modifications : Replace the 4-methoxy group with a trifluoromethoxy moiety to reduce oxidative metabolism .
- Prodrug approaches : Introduce ester or carbamate groups at the amino position to enhance bioavailability .
- In vitro ADME screening : Use liver microsomes or hepatocyte models to assess metabolic pathways .
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
- Molecular docking : Identify key interactions between the morpholine group and target proteins (e.g., kinases or GPCRs). Tools like AutoDock Vina can predict binding poses .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity data to prioritize synthetic targets .
- MD simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories to assess residence time .
Q. What experimental controls are essential when studying this compound’s off-target effects?
- Negative controls : Use structurally similar but inactive analogs (e.g., 3-nitro instead of 3-amino derivatives) to confirm on-target effects .
- Counter-screening : Test against panels of unrelated enzymes (e.g., cytochrome P450 isoforms) to rule out promiscuous inhibition .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonylation | 4-Morpholinobenzenesulfonyl chloride, DMF, 70°C | 68 | 92 | |
| Nitration | HNO, HSO, 0°C | 45 | 85 | |
| Reduction (Nitro→Amino) | H, Pd/C, ethanol, 50°C | 90 | 98 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
